![molecular formula C31H23NO2 B12055188 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione is a compound known for its unique properties and applications in various fields. It is a derivative of maleimide and is often referred to as TPE-Thiol in scientific literature. This compound is particularly notable for its aggregation-induced emission (AIE) properties, making it useful in various biological and chemical applications .
Preparation Methods
The synthesis of 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione involves the attachment of maleimide to the tetraphenylethylene (TPE) core. The reaction is inspired by the fast and efficient thiolene click reaction between maleimide and thiols. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent probe in analytical chemistry.
Biology: Utilized for labeling proteins carrying cysteine residues in physiological media and polyacrylamide gel electrophoresis assays.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione involves the interruption of the electron transfer process. The compound is not emissive in both solution and aggregated states due to the photo-induced electron transfer from the TPE core to the maleimide group. reaction with thiol groups can interrupt this electron transfer process, resulting in the emission of light. This property is particularly useful in the detection of biological thiols .
Comparison with Similar Compounds
1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione can be compared with other similar compounds such as:
1,1,2,2-Tetraphenylethylene: Known for its AIE properties and used in similar applications.
4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Another compound with AIE properties, used in the development of new materials.
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: Utilized in various chemical reactions and material science applications.
These compounds share similar properties but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C31H23NO2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[4-[(E)-2-(4-methylphenyl)-1,2-diphenylethenyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C31H23NO2/c1-22-12-14-25(15-13-22)30(23-8-4-2-5-9-23)31(24-10-6-3-7-11-24)26-16-18-27(19-17-26)32-28(33)20-21-29(32)34/h2-21H,1H3/b31-30+ |
InChI Key |
CIMVFJJQFXGASK-NVQSTNCTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N4C(=O)C=CC4=O)/C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
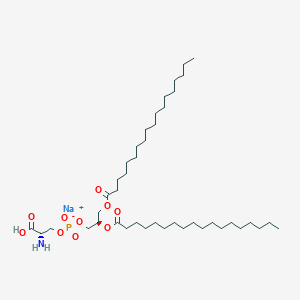
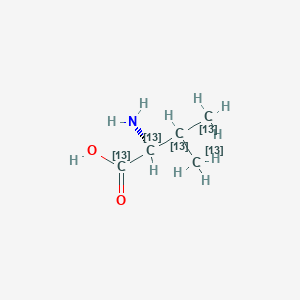

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)

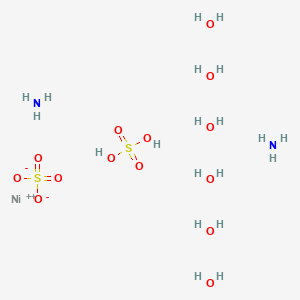

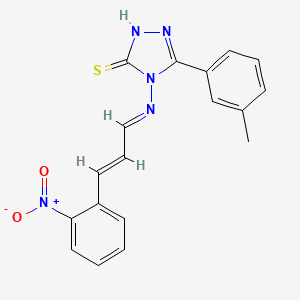
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
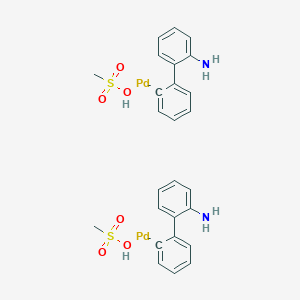
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
